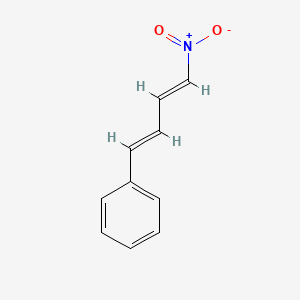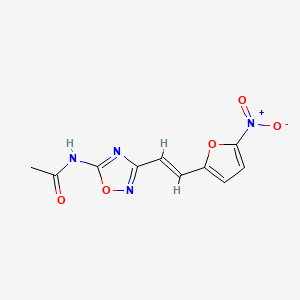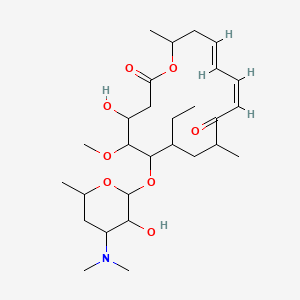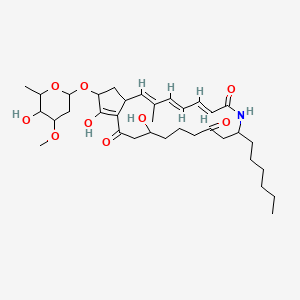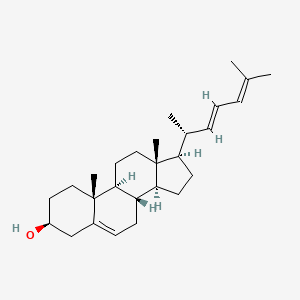
ADP-Dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate 2’,3’-dialdehyde is a derivative of adenosine diphosphate, characterized by the presence of aldehyde groups at the 2’ and 3’ positions of the ribose moiety. This compound is known for its role in biochemical research, particularly in studies involving mitochondrial permeability and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate 2’,3’-dialdehyde can be synthesized through the periodate oxidation of adenosine diphosphate. The reaction involves treating adenosine diphosphate with sodium periodate under controlled conditions to selectively oxidize the 2’ and 3’ hydroxyl groups to aldehydes .
Industrial Production Methods
The key steps involve the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate 2’,3’-dialdehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to hydroxyl groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde groups under mild conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine 5’-diphosphate 2’,3’-dialdehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other nucleotides.
Biology: Employed in studies of mitochondrial permeability and enzyme inhibition.
Medicine: Investigated for its potential role in modulating biochemical pathways and as a tool in drug development.
Mechanism of Action
The mechanism of action of adenosine 5’-diphosphate 2’,3’-dialdehyde involves its interaction with specific enzymes and proteins. The aldehyde groups can form covalent bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. This compound is known to target enzymes involved in energy metabolism and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate: Lacks the aldehyde groups and is primarily involved in energy transfer.
Adenosine 5’-triphosphate: Contains an additional phosphate group and is a key molecule in cellular energy metabolism.
Adenosine 2’,3’-dialdehyde: Similar structure but lacks the diphosphate group.
Uniqueness
Adenosine 5’-diphosphate 2’,3’-dialdehyde is unique due to the presence of both diphosphate and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable tool in biochemical research and a potential candidate for therapeutic applications .
Properties
CAS No. |
64060-84-0 |
|---|---|
Molecular Formula |
C10H13N5O10P2 |
Molecular Weight |
425.19 g/mol |
IUPAC Name |
[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
InChI Key |
NVPIJHRHNNQNDN-NKWVEPMBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
Key on ui other cas no. |
64060-84-0 |
Synonyms |
adenosine 5'-diphosphate 2',3'-dialdehyde ADP-dialdehyde dial-ADP oxo-ADP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-3-[(Z)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B1232674.png)
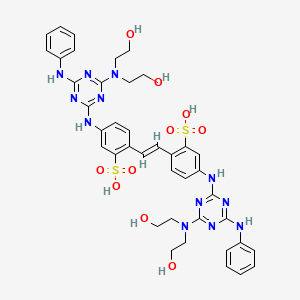
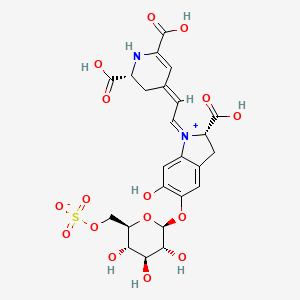
![[(3aS,4S,6E,8R,10Z,11aS)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1232681.png)

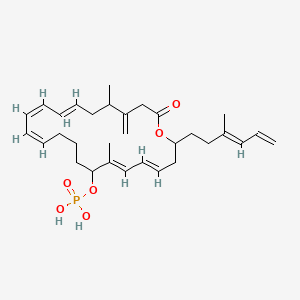
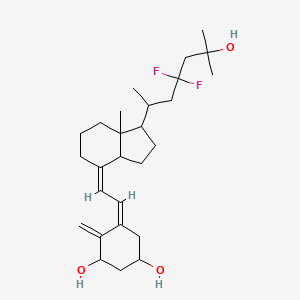
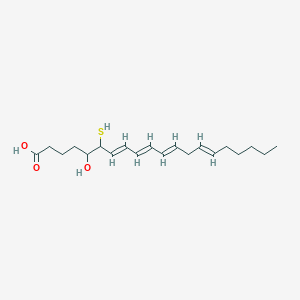
![ethyl (Z)-4-[4-[(Z)-4-ethoxy-4-oxobut-2-enoyl]-3-ethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B1232687.png)
